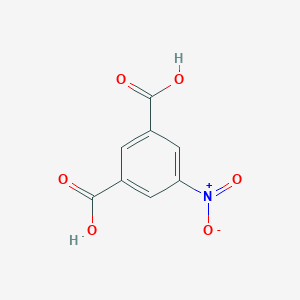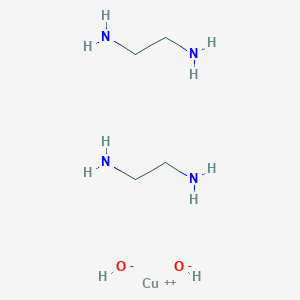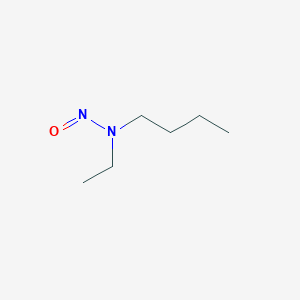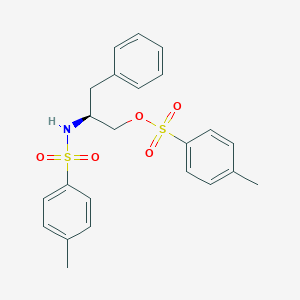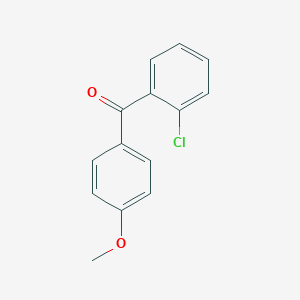
Clorhidrato de 2-(terc-butilamino)propiofenona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Altinicline maleate has been extensively studied for its potential therapeutic applications:
Psychiatry: The compound has demonstrated antidepressant activity in preclinical studies.
Pharmacology: Research has focused on its ability to increase dopamine release, which is beneficial in treating neurological disorders.
Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Mecanismo De Acción
El maleato de Altiniclina ejerce sus efectos actuando como agonista en los receptores neuronales nicotínicos de acetilcolina, particularmente el subtipo α4β2 . Esta activación conduce a un aumento en la liberación de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de trastornos neurológicos como la enfermedad de Parkinson . La selectividad del compuesto para el subtipo α4β2 es crucial para sus efectos terapéuticos, ya que este subtipo de receptor está involucrado en la modulación de la liberación de dopamina .
Análisis Bioquímico
Biochemical Properties
2-(tert-Butylamino)propiophenone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with dopamine transporters, inhibiting the reuptake of dopamine, which leads to increased dopamine levels in the synaptic cleft . This interaction is crucial for its antidepressant-like activity. Additionally, it may interact with other neurotransmitter systems, including norepinephrine and serotonin, although its primary action is on dopamine transporters .
Cellular Effects
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, increased dopamine levels can affect the expression of genes involved in mood regulation and synaptic plasticity . Moreover, it can impact cellular metabolism by altering the energy balance within neurons, potentially leading to changes in cellular respiration and ATP production .
Molecular Mechanism
At the molecular level, 2-(tert-Butylamino)propiophenone Hydrochloride exerts its effects primarily through the inhibition of dopamine reuptake . This inhibition occurs due to the binding of the compound to the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron . This results in increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may also inhibit the reuptake of norepinephrine and serotonin to a lesser extent, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butylamino)propiophenone Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained changes in gene expression and cellular metabolism observed in both in vitro and in vivo models . These temporal effects are crucial for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride vary with different dosages in animal models. At lower doses, it primarily enhances dopaminergic signaling without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-(tert-Butylamino)propiophenone Hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 2-(tert-Butylamino)propiophenone Hydrochloride is transported and distributed through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement within cells, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding how the compound reaches its target sites and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of 2-(tert-Butylamino)propiophenone Hydrochloride is critical for its activity and function . It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Post-translational modifications and targeting signals may direct it to specific compartments or organelles within neurons . This localization is essential for its role in modulating dopaminergic signaling and influencing cellular processes.
Métodos De Preparación
La síntesis del maleato de Altiniclina implica varios pasos:
Material de Partida: El proceso comienza con ácido 5-bromo-3-piridincarboxílico.
Formación del Cloruro de Ácido: Este compuesto se trata con cloruro de tionilo en 1,2-dicloroetano para formar el cloruro de ácido.
Formación del Éster: El cloruro de ácido se convierte entonces en un éster mediante tratamiento con etanol en 1,2-dicloroetano.
Condensación de Claisen: El éster se somete a una condensación de Claisen con N-vinilpirrolidinona en presencia de bis(trimetilsilil)amida de litio, seguido de reflujo en ácido clorhídrico acuoso para producir un derivado de pirrolina.
Reducción: El derivado de pirrolina se reduce con borohidruro de sodio en presencia de N-carboxibenciloxi-L-prolina para producir una pirrolidina enantioméricamente enriquecida.
Metilación Reductiva: La pirrolidina se metila reductivamente utilizando formaldehído acuoso y ácido fórmico.
Reacción de Acoplamiento: La N-metilpirrolidina resultante se acopla con acetileno trimetilsililo en presencia de dicloruro de bis(trifenilfosfina)paladio, yoduro cuproso y trietilamina en tetrahidrofurano.
Desililación y Formación de la Sal: El grupo trimetilsililo se elimina utilizando carbonato de cesio en metanol en reflujo, y el producto final se convierte en la sal de maleato mediante tratamiento con ácido maleico en metanol.
Análisis De Reacciones Químicas
El maleato de Altiniclina experimenta diversas reacciones químicas:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Como se mencionó en los métodos de preparación, la reducción con borohidruro de sodio es un paso clave en su síntesis.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente durante la reacción de acoplamiento con acetileno trimetilsililo.
Reactivos y Condiciones Comunes: Reactivos como el cloruro de tionilo, la bis(trimetilsilil)amida de litio, el borohidruro de sodio y el dicloruro de bis(trifenilfosfina)paladio se utilizan comúnmente en su síntesis.
4. Aplicaciones en Investigación Científica
El maleato de Altiniclina ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas:
Comparación Con Compuestos Similares
El maleato de Altiniclina es único debido a su alta selectividad para el subtipo α4β2 de los receptores nicotínicos de acetilcolina. Los compuestos similares incluyen:
Vareniclina: Otro agonista del receptor nicotínico de acetilcolina, pero con diferente selectividad del subtipo de receptor.
Nicotina: Un agonista no selectivo que afecta a múltiples subtipos de receptores nicotínicos de acetilcolina.
El perfil de selectividad único del maleato de Altiniclina lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979206 | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63199-74-6 | |
| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


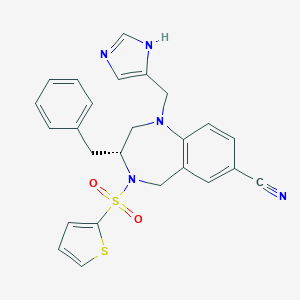
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)





